3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Description
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a piperidin-4-yl moiety at position 3. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound belongs to a class of triaryl-substituted oxadiazoles, which are known for their diverse biological activities, including anticancer properties. However, cardiotoxicity remains a critical concern due to its mechanism of action, particularly in cardiomyocytes .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHHMAIHROHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride typically involves the reaction of 4-chlorophenylhydrazine with piperidine-4-carboxylic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized under acidic conditions to form the oxadiazole ring. The final product is obtained by treating the oxadiazole with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Key examples include:
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Key Observations
Substituent Impact on Activity :
- The 4-chlorophenyl group is a common pharmacophore in anticancer oxadiazoles (e.g., compounds 106, 107, and the target compound) but also appears in anticonvulsants (IIIf). Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
- Piperidine substitutions (e.g., piperidin-4-yl vs. piperidin-3-yl) influence solubility and receptor interactions. The target compound’s piperidin-4-yl group may contribute to its cardiotoxicity via off-target effects on cardiac ion channels .
Biological Activity vs. Structural Variation :
- Anticancer activity is prevalent in triaryl oxadiazoles (target compound, 106, 107), whereas aliphatic-chain derivatives (e.g., 47) are tailored for membrane interactions .
- The 1,3,4-oxadiazole isomer (e.g., 106, 107) shows broader anticancer efficacy compared to the 1,2,4-oxadiazole core, possibly due to improved metabolic stability .
Cardiotoxicity Concerns : The target compound’s cardiotoxicity contrasts with the safer profile of structurally distinct oxadiazoles (e.g., IIIf), highlighting the need for targeted modifications to reduce off-target effects .
Biological Activity
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds in the oxadiazole family can interact with multiple biological pathways. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can act as histone deacetylase (HDAC) inhibitors, leading to altered gene expression and apoptosis in cancer cells . The specific mechanisms for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit HDAC6, which plays a role in cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis through pathways involving p53 activation and caspase cascade activation .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, indicating a broad spectrum of biological activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds.
| Activity | Mechanism | Reference |
|---|---|---|
| HDAC Inhibition | Alters gene expression | |
| Induction of Apoptosis | Increases p53 levels and caspase activity | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Case Studies
- Cancer Research : A study demonstrated that 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives exhibited significant anticancer properties by acting as agonists for human caseinolytic protease P (HsClpP). This mechanism is crucial for maintaining mitochondrial homeostasis and has potential implications in treating hepatocellular carcinoma (HCC) .
- Antimicrobial Studies : In vitro evaluations have shown that oxadiazole derivatives possess antimicrobial properties with minimum inhibitory concentration (MIC) values indicating strong efficacy against specific bacterial strains . For instance, certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus.
Research Findings
Recent investigations into the biological activities of oxadiazole derivatives suggest a promising avenue for drug development. Notably:
- The structural modification of oxadiazoles can enhance their potency as HDAC inhibitors.
- Compounds exhibiting strong hydrophobic interactions with target proteins may lead to improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride that influence its solubility and stability in experimental conditions?
- Methodological Answer : Key properties include molecular weight, logP (lipophilicity), pKa, and crystalline structure. These determine solubility in polar/nonpolar solvents and stability under varying pH and temperature. For example, the piperidine moiety (basic nitrogen) may protonate under acidic conditions, enhancing aqueous solubility but reducing membrane permeability. Chlorophenyl groups contribute to hydrophobic interactions, impacting aggregation tendencies. Use techniques like HPLC (for logP), potentiometric titration (pKa), and X-ray crystallography (solid-state stability) to characterize these properties. Reference analogs with similar functional groups (e.g., piperidine derivatives ) for comparative analysis.
Q. What synthetic methodologies are commonly employed for constructing the 1,2,4-oxadiazole ring system in analogs of this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under mild acidic or basic conditions. For example, hydroxylamine hydrochloride can react with nitriles to form amidoximes, which then undergo cyclization with activated carbonyl groups . Optimize reaction conditions (temperature, solvent polarity, and catalyst) using Design of Experiments (DoE) to maximize yield and minimize side reactions like over-chlorination .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride across different assay systems?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, buffer composition) or compound purity. To resolve this:
- Standardize assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate purity : Employ LC-MS and NMR to confirm structural integrity and quantify impurities (>95% purity recommended for biological studies).
- Cross-validate results : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based assays) . Theoretical frameworks, such as molecular docking to predict target binding affinities, can contextualize experimental variability .
Q. What advanced computational tools are recommended for optimizing reaction pathways and predicting regioselectivity in the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for cyclization steps .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents, catalysts, and temperatures. Tools like COMSOL Multiphysics integrate AI for real-time simulation of reaction kinetics and mass transfer .
- Regioselectivity Analysis : Density Functional Theory (DFT) calculations can predict preferential sites for electrophilic/nucleophilic attacks on the oxadiazole ring, guiding synthetic design .
Methodological Considerations Table
| Research Stage | Tools/Techniques | Key References |
|---|---|---|
| Synthesis Optimization | DoE, Reaction Path Search (DFT) | |
| Biological Assays | LC-MS, Molecular Docking | |
| Computational Design | COMSOL Multiphysics, Gaussian |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
